Tris(trimethylsilyl)amine

Catalog No.
S1503302
CAS No.
1586-73-8
M.F
C9H27NSi3
M. Wt
233.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trimethylsilyl)amine

CAS Number

1586-73-8

Product Name

Tris(trimethylsilyl)amine

IUPAC Name

[[bis(trimethylsilyl)amino]-dimethylsilyl]methane

Molecular Formula

C9H27NSi3

Molecular Weight

233.57 g/mol

InChI

InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3

InChI Key

PEGHITPVRNZWSI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C

Tris(trimethylsilyl)amine: is the simplest tris(trialkylsilyl)amine, in which all three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups . It’s a colorless, crystalline or waxy solid which is stable to water and bases .

Tris(trimethylsilyl)amine is a chemical compound with the formula C9H27NSi3\text{C}_9\text{H}_{27}\text{N}\text{Si}_3 and a molecular weight of approximately 233.57 g/mol. It is classified as the simplest tris(trialkylsilyl)amine, where all three hydrogen atoms of ammonia are replaced by trimethylsilyl groups (-Si(CH₃)₃) . This compound is typically encountered as a colorless, crystalline, or waxy solid that is stable in the presence of water and bases but can be hydrolyzed by alcohols or acids, leading to the release of ammonia .

Tris(trimethylsilyl)amine has garnered significant interest in various fields, particularly in chemical nitrogen fixation, where it acts as a stable intermediate in the conversion of atmospheric nitrogen into organic substrates under mild conditions . Its unique structure and reactivity make it a valuable reagent in synthetic organic chemistry.

  • Formation of Nitridoantimone Clusters: When reacted with antimony trichloride, tris(trimethylsilyl)amine can form nitridoantimone cubane-type clusters almost quantitatively at low temperatures .
  • Silylation Reactions: It undergoes hydrolysis to produce ammonia when treated with water, which is significant for chemical nitrogen fixation processes .
  • Reactions with Boranes: Tris(trimethylsilyl)amine reacts with monochloroboranes to produce various boron-containing compounds, showcasing its utility in organometallic chemistry .

The general reaction for its formation from lithium nitride and trimethylchlorosilane can be represented as:

Li3N+3Me3SiClN(Me3Si)3+3LiCl\text{Li}_3\text{N}+3\text{Me}_3\text{SiCl}\rightarrow \text{N}(\text{Me}_3\text{Si})_3+3\text{LiCl}

This reaction highlights its synthesis from readily available precursors .

Tris(trimethylsilyl)amine can be synthesized through several methods:

  • From Hexamethyldisilazane: The most common method involves reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane. This reaction can yield tris(trimethylsilyl)amine with an efficiency of about 80% .
  • Lithium Nitride Reaction: A one-pot reaction involving lithium nitride and trimethylchlorosilane in tetrahydrofuran can also produce tris(trimethylsilyl)amine with yields around 72% .
  • Alternative Routes: Other methods include using lithium salts derived from hexamethyldisilazane, although these typically yield lower amounts (50-60%) .

Tris(trimethylsilyl)amine serves multiple roles in synthetic chemistry:

  • Synthetic Building Block: It is used as a building block for synthesizing more complex organic compounds, particularly those involving nitrogen functionalities.
  • Chemical Nitrogen Fixation: Its ability to facilitate nitrogen fixation under mild conditions makes it valuable for producing ammonia and other nitrogen-containing compounds .
  • Reagent in Organic Synthesis: It finds application in various organic transformations, including silylation reactions and the preparation of boron-containing compounds .

Interaction studies involving tris(trimethylsilyl)amine primarily focus on its reactivity with other chemical species rather than biological interactions. Notable studies include:

  • Reactivity with Monochloroboranes: Research has demonstrated how tris(trimethylsilyl)amine interacts with various monochloroboranes to yield new boron-nitrogen compounds, indicating its versatility as a reagent .
  • Synthesis of Diazaborolidines: Studies have shown that it can react with amine-boron complexes to form diazaborolidines, showcasing its role in organometallic chemistry .

Several compounds share structural similarities with tris(trimethylsilyl)amine. Here are some notable examples:

Compound NameFormulaUnique Features
HexamethyldisilazaneC6H18NSi2\text{C}_6\text{H}_{18}\text{N}\text{Si}_2A precursor to tris(trimethylsilyl)amine; contains two silicon atoms.
TrimethylsilylamineC4H13NSi\text{C}_4\text{H}_{13}\text{N}\text{Si}A simpler silylamine; less sterically hindered than tris(trimethylsilyl)amine.
Tris(phenyl)silylamineC18H21NSi\text{C}_{18}\text{H}_{21}\text{N}\text{Si}Contains phenyl groups instead of methyl; shows different reactivity patterns.
Tris(trimethylgermyl)amineC9H27NGe3\text{C}_9\text{H}_{27}\text{N}\text{Ge}_3Similar structure but contains germanium; different electronic properties.

Tris(trimethylsilyl)amine stands out due to its unique combination of stability and reactivity, particularly in nitrogen fixation processes and as a versatile reagent in organic synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1586-73-8

Wikipedia

Tris(trimethylsilyl)amine

General Manufacturing Information

Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types